6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
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Overview
Description
6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features, including a pyridine ring, a dichlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the dichlorophenyl group with a trifluoromethyl-substituted phenol derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful control of temperature, pressure, and the use of specific solvents and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound's pyridine ring and trifluoromethyl group play a crucial role in its binding affinity to these targets. The exact molecular pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
2,4-Dichlorophenol: A phenolic compound with similar dichlorophenyl group.
Trifluoromethylbenzene: A benzene derivative with a trifluoromethyl group.
Pyridine derivatives: Various pyridine-based compounds with different substituents.
Uniqueness: 6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile stands out due to its combination of a pyridine ring, dichlorophenyl group, and trifluoromethyl group. This unique combination provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-15-6-4-11(8-16(15)21)17-7-5-12(10-25)18(26-17)27-14-3-1-2-13(9-14)19(22,23)24/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUUCBGPSQNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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